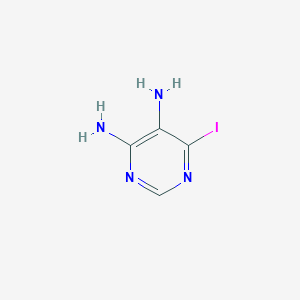

6-Iodopyrimidine-4,5-diamine

Description

Significance of Halogenated and Aminated Pyrimidine (B1678525) Architectures in Organic Synthesis and Heterocyclic Chemistry

Halogenated and aminated pyrimidines are pivotal intermediates in the synthesis of a diverse array of functionalized heterocyclic compounds. The introduction of halogen atoms, particularly iodine, onto the pyrimidine ring provides a reactive handle for further molecular elaborations through various cross-coupling reactions. researchgate.netrug.nl This pre-functionalization strategy allows for the selective introduction of different substituents at specific positions, which would be challenging to achieve otherwise. researchgate.net For instance, the iodine substituent in 4-iodopyrimidine (B154834) derivatives has been shown to be critical for their binding affinity to biological targets like Macrophage Migration Inhibitory Factor (MIF). rug.nl

The process of amination, introducing amino groups to the pyrimidine scaffold, is another key strategy in the synthesis of complex heterocyclic systems. organic-chemistry.org Aminated pyrimidines are precursors to a wide range of biologically active molecules. The Ullmann-type coupling of amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors is an efficient method for producing 3,5-bis-aminated products. mdpi.com These aminated pyrimidine derivatives are integral to the development of new therapeutic agents. mdpi.commdpi.com

Overview of Dihydropyrimidine and Pyrimidine Diamine Derivatives in Advanced Synthetic Strategies

Dihydropyrimidines (DHPMs) and their derivatives are a significant class of heterocyclic compounds, often synthesized through multicomponent reactions like the Biginelli reaction. nih.govrjstonline.com These compounds have attracted considerable interest due to their diverse pharmacological properties. nih.gov The synthetic versatility of the Biginelli reaction allows for the creation of a wide range of multi-functionalized dihydropyrimidines by varying the aldehyde, β-keto ester, and urea (B33335) or thiourea (B124793) components. rjstonline.com

Pyrimidine diamines, such as 4,6-diaminopyrimidine (B116622) and its derivatives, are crucial building blocks in medicinal chemistry. guidechem.com They serve as precursors for the synthesis of a variety of therapeutic agents, including antiviral and anticancer drugs. guidechem.com The synthesis of 5-iodopyrimidine-4,6-diamine (B1610322), for example, involves the direct iodination of pyrimidine-4,6-diamine. nih.gov This intermediate can then be utilized in further synthetic transformations to create more complex and biologically active molecules. nih.govucalgary.ca

Chemical and Physical Properties of 6-Iodopyrimidine-4,5-diamine

| Property | Value |

| Molecular Formula | C4H5IN4 |

| IUPAC Name | This compound |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

| CAS Number | Not specified in search results |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the provided search results. However, related syntheses of iodinated pyrimidine diamines are described. For instance, 5-iodopyrimidine-4,6-diamine is synthesized by treating pyrimidine-4,6-diamine with iodine in the presence of potassium carbonate. nih.gov A similar direct iodination approach could potentially be applied to 4,5-diaminopyrimidine (B145471) to yield the target compound.

Another relevant synthetic pathway involves the N-formylation of a diaminopyrimidine followed by iodination. For example, 4,6-diamino-5-iodopyrimidine can be N-formylated, and this derivative can then be used in subsequent reactions. ucalgary.ca

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5IN4 |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

6-iodopyrimidine-4,5-diamine |

InChI |

InChI=1S/C4H5IN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) |

InChI Key |

RFDUSAHGRWNJOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)I)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodopyrimidine 4,5 Diamine

Direct Synthetic Approaches to 6-Iodopyrimidine-4,5-diamine

Direct synthetic strategies aim to introduce the essential iodo and diamine functionalities onto the pyrimidine (B1678525) ring in a concise manner. These methods are often favored for their efficiency and reduced number of synthetic steps.

Halogenation Strategies: Iodination at Pyrimidine C6 Position via Electrophilic Substitution or Halogen Exchange

A crucial step in the synthesis is the introduction of an iodine atom at the C6 position of the pyrimidine nucleus. This is typically achieved through electrophilic iodination or by a halogen exchange reaction.

In electrophilic iodination, pyrimidine-4,5-diamine is treated with an iodinating agent such as N-iodosuccinimide (NIS). The electron-donating nature of the two amino groups activates the pyrimidine ring, facilitating the electrophilic attack of the iodine.

Alternatively, a halogen exchange reaction, often referred to as a Finkelstein reaction, can be employed. This involves reacting a 6-halopyrimidine-4,5-diamine, such as the 6-chloro derivative, with an iodide salt like sodium iodide. The reaction is driven to completion by the precipitation of the less soluble sodium chloride in a suitable solvent.

Amination Approaches: Introduction of Diamine Functionalities at C4 and C5 Positions

The installation of the two amino groups at the C4 and C5 positions is another critical transformation. One common method involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine with an amine source like ammonia. However, controlling the regioselectivity of this double substitution can be a significant challenge.

A more controlled, stepwise approach can also be utilized. This might involve starting with a precursor that already contains one amino group and then introducing the second one through a separate reaction step, or by the chemical transformation of another functional group, such as the reduction of a nitro group.

Indirect Synthesis via Precursor Modification

Indirect synthetic methods provide alternative pathways to this compound by modifying pre-existing pyrimidine derivatives. These routes can offer better control over the synthesis and may be more practical depending on the accessibility of specific starting materials.

Divergent Synthesis from Related Aminopyrimidines and Halopyrimidines

Divergent synthesis starts from a common intermediate that is then elaborated into the target molecule. A readily available starting material for a divergent approach is 4,5-diaminopyrimidine (B145471). This compound can undergo direct iodination at the C6 position. This late-stage functionalization is an efficient method for introducing the iodine atom.

Another divergent strategy begins with a halopyrimidine, such as 4,5-diamino-6-chloropyrimidine. The chloro group can then be converted to the desired iodo group through a halogen exchange reaction. This approach is particularly advantageous if the chlorinated precursor is more readily available or cost-effective.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Key areas of focus include the use of safer, more environmentally friendly solvents to replace traditional volatile organic compounds. The development of catalytic methods for iodination and amination reactions is also a significant goal, as it can lead to milder reaction conditions and reduced reagent consumption. Furthermore, process intensification techniques, such as the use of continuous flow reactors, are being explored to enhance reaction efficiency, improve safety, and minimize waste generation.

Compound Information

Click to view the list of compounds mentioned in this article.

| Compound Name |

|---|

| This compound |

| Pyrimidine-4,5-diamine |

| N-Iodosuccinimide |

| 6-Halopyrimidine-4,5-diamine |

| 6-Chloropyrimidine-4,5-diamine |

| Sodium Iodide |

| Dihalopyrimidine |

| Ammonia |

| 4,5-Diaminopyrimidine |

| 4,5-Diamino-6-chloropyrimidine |

An in-depth examination of the synthetic approaches for this compound reveals a focus on environmentally conscious and efficient methodologies. Modern synthetic chemistry increasingly prioritizes green principles, and the preparation of halogenated pyrimidines is no exception. The following sections detail specific sustainable methods relevant to the synthesis of this compound and its structural analogs.

1 Mechanochemical Syntheses and Solvent-Free Conditions for Pyrimidine Iodination

The traditional iodination of pyrimidines often involves harsh reagents and acidic conditions, such as the use of sulfuric acid and nitric acid. mdpi.comsemanticscholar.orgnih.gov To circumvent the use of these toxic substances, researchers have developed a simple and environmentally friendly approach for the iodination of pyrimidine derivatives under solvent-free conditions. mdpi.comnih.gov This method utilizes mechanical grinding of solid reagents, a technique known as mechanochemistry, which is noted for generating less pollution and being more cost-effective. mdpi.com

This solid-state reaction is performed by grinding a mixture of a pyrimidine derivative, molecular iodine (I₂), and an electrophilic iodinating reagent, typically a nitrate (B79036) salt like silver nitrate (AgNO₃). mdpi.comsemanticscholar.orgnih.gov The reaction proceeds rapidly, with typical reaction times between 20 and 30 minutes, and results in high yields, often ranging from 70% to 98%. mdpi.comsemanticscholar.orgnih.gov The key advantages of this method are the simple setup, short reaction duration, and the elimination of solvents, which aligns with the principles of green chemistry. mdpi.comsemanticscholar.org

The process involves direct iodination at the C5 position of the pyrimidine ring. mdpi.com The combination of iodine and nitrate salts has been identified as the most effective reagent system for this regioselective iodination. mdpi.com While this specific methodology has been demonstrated on pyrimidine derivatives like uracil (B121893) and cytosine, the principles are applicable to the synthesis of other iodinated pyrimidines. mdpi.comsemanticscholar.org

Detailed studies have explored the efficacy of different salts in this solvent-free reaction. For instance, in the iodination of uracil, the use of silver sulfate (B86663) (Ag₂SO₄) resulted in a 73% yield of 5-iodo-uracil, whereas sodium nitrate (NaNO₃) and sodium nitrite (B80452) (NaNO₂) yielded only 33% and 38%, respectively. mdpi.comsemanticscholar.org This highlights the crucial role of the chosen Lewis acid in the reaction's efficiency. semanticscholar.org

Table 1: Comparison of Reagents in Solvent-Free Iodination of Uracil

2 Sustainable Methodologies in Halogenated Pyrimidine Synthesis

The development of sustainable synthetic methods is a key focus in modern chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in For the synthesis of halogenated pyrimidines, several green chemistry approaches have been developed that offer significant advantages over traditional methods. rasayanjournal.co.inbenthamdirect.comnih.gov These techniques include microwave-assisted synthesis, the use of aqueous media, multicomponent reactions, and catalysis, all of which contribute to higher yields, shorter reaction times, and reduced waste generation. rasayanjournal.co.insemanticscholar.org

One notable sustainable approach is the use of microwave irradiation. semanticscholar.org For example, a series of pyrimidine derivatives have been synthesized by the condensation of chalcones with urea (B33335) under basic conditions using microwave heating as an alternative energy source. This method boasts shorter reaction times and excellent yields in an environmentally friendly procedure. semanticscholar.org

Another green strategy involves conducting reactions in water, an environmentally benign solvent. An efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(III) reagent and potassium halide salts in water at ambient temperature. rsc.org This approach is practical, clean, and avoids the use of toxic organic solvents. rsc.org Similarly, a one-pot, three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides in an aqueous medium provides a straightforward route to 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. acs.org

Cross-coupling reactions, such as the Suzuki coupling, are also pivotal in creating substituted pyrimidines from halogenated precursors. researchgate.net Efficient protocols for the Suzuki coupling of dichloropyrimidines with aryl and heteroaryl boronic acids have been developed, often utilizing microwave irradiation to achieve good to excellent yields of C4-substituted pyrimidines. researchgate.net These methods are essential for the diversification of the pyrimidine scaffold.

The principles of green chemistry are broadly applicable to the synthesis of various pyrimidine derivatives. rasayanjournal.co.in These methodologies, summarized in the table below, represent a shift towards more economically and environmentally feasible production of complex chemical compounds.

Table 2: Overview of Sustainable Synthetic Techniques for Pyrimidine Derivatives

Reactivity and Reaction Mechanisms of 6 Iodopyrimidine 4,5 Diamine

Nucleophilic Aromatic Substitution (S_NAr) at the Iodine-Bearing Position (C6)

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (S_NAr) reactions. masterorganicchemistry.comthieme-connect.de The iodine atom at the C6 position serves as a good leaving group in these transformations.

Regioselectivity and Electronic Effects on Nucleophilic Attack

The positions on the pyrimidine ring exhibit different levels of reactivity towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms electrophilic. Generally, the preferred site of nucleophilic attack on the pyrimidine ring is C4, followed by C2 and then C6. thieme-connect.dethieme-connect.de However, the presence of substituents can significantly influence this regioselectivity. wuxiapptec.com

In 6-iodopyrimidine-4,5-diamine, the two amino groups at the C4 and C5 positions are electron-donating. This electronic effect can modulate the electrophilicity of the carbon atoms in the ring. The S_NAr reaction at the C6 position is a two-step process involving the initial addition of a nucleophile to form a negatively charged intermediate, followed by the elimination of the iodide ion to restore aromaticity. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the ring generally accelerate S_NAr reactions by stabilizing this intermediate. masterorganicchemistry.com

Studies on related diaminopyrimidines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the reaction conditions and the nature of the nucleophile. mdpi.com

Influence of Amine Functionalities on Reaction Pathways

The amino groups at the C4 and C5 positions are not merely spectators in the reactivity of the molecule. They can influence the reaction pathways in several ways:

Electronic Effects : As electron-donating groups, they increase the electron density of the pyrimidine ring, which can affect the rate of nucleophilic attack.

Steric Hindrance : The presence of the amino groups can sterically hinder the approach of nucleophiles to adjacent positions.

Participation in Reactions : The amine groups themselves can act as nucleophiles or be involved in rearrangements, such as the Dimroth rearrangement, under certain conditions. nih.gov

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. thieme-connect.deresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nih.gov this compound is a suitable substrate for several of these reactions.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the C6 position of the pyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com This method has been successfully applied to various pyrimidine derivatives. researchgate.net

Suzuki-Miyaura Coupling : This versatile reaction couples the pyrimidine ring with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgresearchgate.net The catalytic cycle generally involves the oxidative addition of the aryl iodide to a palladium(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product. libretexts.org The synthesis of 6-aryl-2,4-diaminopyrimidines has been achieved using Suzuki-Miyaura coupling from the corresponding chloro- or iodo-pyrimidines. researchgate.netresearchgate.net

Buchwald–Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This allows for the introduction of a wide range of amino groups at the C6 position of the pyrimidine ring. researchgate.netorganic-chemistry.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | C-C (sp) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C-C (sp²) |

| Buchwald–Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. beilstein-journals.orgrsc.orgorganic-chemistry.org These reactions often involve the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol. researchgate.net While traditionally requiring harsh conditions, modern developments have led to milder and more efficient catalytic systems. researchgate.netbeilstein-journals.org The reaction of this compound in Ullmann-type couplings can lead to the formation of C-N, C-O, or C-S bonds at the C6 position.

Reactivity of Amine Functionalities at C4 and C5 Positions

The amino groups at the C4 and C5 positions of this compound are also reactive centers. researchgate.net Their nucleophilicity allows them to participate in various chemical transformations.

The primary amine groups can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. The relative reactivity of the two amino groups can be influenced by their electronic environment and steric factors. The C4-amino group is generally more reactive in pyrimidine systems. The presence of two adjacent amino groups also opens up the possibility of cyclization reactions to form fused heterocyclic systems, such as purines or other related structures. The reactivity of these amine groups can be harnessed for further functionalization of the pyrimidine core.

Condensation Reactions with Carbonyl Compounds

The ortho-diamino functionality of this compound readily undergoes condensation reactions with a variety of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and their derivatives like orthoesters. These reactions typically proceed via a cyclocondensation mechanism to form a new five-membered ring fused to the pyrimidine core, leading to the formation of 6-iodopurines. This transformation is a variation of the well-established Traube purine (B94841) synthesis. drugfuture.compharmaguideline.com

The general mechanism involves the initial formation of a Schiff base between one of the amino groups (typically the more nucleophilic 5-amino group) and the carbonyl carbon of the electrophile. This is followed by an intramolecular cyclization, where the second amino group attacks the intermediate, and subsequent dehydration to yield the aromatic purine ring system. The reaction conditions can be tailored depending on the reactivity of the carbonyl compound. For instance, reactions with highly reactive aldehydes may proceed under mild, neutral, or slightly acidic conditions, sometimes even in water, while less reactive ketones or carboxylic acids often require higher temperatures and acidic catalysts or dehydrating agents. mdpi.comnuph.edu.ua

The reaction with orthoesters, such as triethyl orthoformate, provides a direct route to 8-unsubstituted or 8-alkyl-substituted 6-iodopurines. mdpi.comnih.gov Similarly, condensation with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or at high temperatures, yields 8-substituted purines. mdpi.comgoogle.com

Table 1: Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product Type | Typical Conditions |

|---|---|---|

| Aldehydes (RCHO) | 8-Substituted-6-iodopurines | Neutral or acidic pH, often with heating mdpi.comnuph.edu.ua |

| Orthoesters (RC(OR')₃) | 8-Substituted-6-iodopurines | Heating, often with acid catalyst mdpi.comnih.gov |

| Carboxylic Acids (RCOOH) | 8-Substituted-6-iodopurines | High temperature, dehydrating agent (e.g., PPA) mdpi.comgoogle.com |

Acylation and Alkylation Reactions

The amino groups of this compound are susceptible to acylation and alkylation reactions. These transformations allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this starting material.

Acylation involves the reaction of the diamine with acylating agents such as acyl chlorides or acid anhydrides. beilstein-journals.orgsioc-journal.cn The reaction typically occurs at one or both amino groups, depending on the stoichiometry and reaction conditions. Mono-acylation can often be achieved under controlled conditions, with the more nucleophilic 5-amino group being the preferred site of initial reaction. The use of a base is common to neutralize the hydrogen halide formed during the reaction with acyl chlorides. researchgate.net N-formylation of the closely related 4,6-diamino-5-iodopyrimidine has been reported, indicating that the amino groups are sufficiently reactive for this transformation. ucalgary.ca

Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. researchgate.netbeilstein-journals.org Similar to acylation, the reaction can lead to mono- or di-alkylated products. The regioselectivity can be influenced by the nature of the alkylating agent and the reaction conditions. Direct alkylation of related purine and pyrimidine systems often results in a mixture of products, including N7 and N9 alkylated isomers in the case of subsequent cyclization to purines. nih.gov Mechanochemical methods have also been developed for the N-alkylation of related heterocyclic systems, offering a solvent-free alternative to traditional solution-phase reactions. beilstein-journals.org

Table 2: Acylation and Alkylation of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) | N-Acylated diamine |

| Acylation | Acid anhydride (B1165640) ((RCO)₂O) | N-Acylated diamine |

| Alkylation | Alkyl halide (R-X) | N-Alkylated diamine |

Diazo Coupling and Nitrosation Reactions

The amino groups of this compound also participate in reactions involving diazotization and nitrosation, which are important for the synthesis of other heterocyclic systems and for introducing further functionality.

Diazo coupling reactions involve the formation of a diazonium salt from an amino group, which then acts as an electrophile in a coupling reaction with an activated aromatic or heterocyclic compound. beilstein-journals.orgresearchgate.net The diazotization of aromatic amines is a standard synthetic procedure, typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. tpu.rugoogle.com While the amino groups on the pyrimidine ring can be diazotized, the resulting diazonium salts can be unstable. tpu.ru The success of subsequent coupling reactions depends on the reactivity of both the diazonium salt and the coupling partner.

Nitrosation is another important electrophilic substitution reaction for aminopyrimidines. The Traube purine synthesis, for instance, involves the nitrosation of 4-aminopyrimidines at the C5 position, followed by reduction to introduce the 5-amino group. drugfuture.compharmaguideline.com This indicates that the 5-position of the pyrimidine ring is activated towards electrophilic attack by the amino groups. For this compound, which already possesses the diamino functionality, nitrosation could potentially occur at the exocyclic amino groups or, if the conditions are harsh enough, lead to other transformations. Novel methods for the selective C5-nitrosation of aminopyrimidine derivatives under neutral conditions using reagents like isoamyl nitrite have been developed, which could be applicable to this compound. researchgate.net The reaction of aminopyrimidines with nitrosating agents can also lead to the formation of N-nitroso compounds. researchgate.net

Derivatization and Functionalization Strategies of 6 Iodopyrimidine 4,5 Diamine

Introduction of Aryl and Heteroaryl Moieties through Cross-Coupling

The carbon-iodine bond at the C6 position of 6-iodopyrimidine-4,5-diamine is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a robust and efficient method for forging new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the introduction of a wide variety of aryl and heteroaryl groups. smolecule.comfishersci.co.uk This reaction typically involves the coupling of the iodo-pyrimidine with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. researchgate.net

While specific studies on this compound are not extensively detailed in public literature, the reactivity of the analogous 6-chloropyrimidines is well-documented. researchgate.net Given that the C-I bond is significantly more reactive than the C-Cl bond in these catalytic cycles, the conditions used for chloropyrimidines are readily applicable and often more efficient for the iodo-analogue. nih.gov The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 6-aryl or 6-heteroaryl pyrimidine (B1678525) derivative. acs.org This method's broad functional group tolerance and the commercial availability of a vast library of boronic acids make it a cornerstone for creating structural diversity from the this compound core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines This table presents typical conditions reported for related halopyrimidines, which are applicable to this compound.

| Catalyst | Ligand (if separate) | Base | Solvent System | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | N/A | Na₂CO₃ | 1,4-Dioxane/H₂O | nih.gov |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | researchgate.net |

| PdCl₂(dppf) | N/A | Cs₂CO₃ | 1,4-Dioxane | nih.gov |

| PdCl₂(PPh₃)₂ | N/A | Na₂CO₃ | Acetonitrile/H₂O | nih.gov |

Alkynylation and Alkenylation Reactions

The introduction of unsaturated carbon chains, such as alkynyl and alkenyl groups, at the C6 position is another key functionalization strategy. The Sonogashira cross-coupling reaction is the premier method for installing terminal alkyne functionalities onto the pyrimidine ring. researchgate.netmdpi.com This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide, in the presence of a base like an amine (e.g., triethylamine (B128534) or diisopropylamine). mdpi.comrsc.org

The Sonogashira reaction is highly efficient for the synthesis of 6-alkynylpyrimidine derivatives and is fundamental in the creation of conjugated systems, materials science precursors, and biologically active molecules. researchgate.net The resulting alkynylpyrimidines are themselves versatile intermediates that can undergo further transformations. While less commonly detailed for this specific substrate, related Heck coupling reactions using alkenes and a palladium catalyst could foreseeably be employed to synthesize 6-alkenylpyrimidine-4,5-diamines, further expanding the synthetic utility of the parent iodo compound.

Table 2: Typical Reagents for Sonogashira Coupling of Iodo-Heterocycles This table outlines common reagent combinations for the alkynylation of iodoarenes, applicable to this compound.

| Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (NEt₃) | THF or DMF | mdpi.com |

| Pd(OAc)₂ | CuI | Diisopropylamine (i-Pr₂NH) | THF | thieme-connect.de |

| Pd(PPh₃)₄ | CuI | Triethylamine (NEt₃) | DMF | researchgate.net |

Formation of Bridged and Spirocyclic Systems

The direct conversion of this compound into bridged or spirocyclic systems is not a commonly reported transformation. Instead, the inherent reactivity of the vicinal diamine functionality at the C4 and C5 positions strongly predisposes the molecule to form fused ring systems. The most prominent example of this is the Traube purine (B94841) synthesis, a classical and highly effective method for constructing a purine core. nih.gov

In this reaction, the 4,5-diaminopyrimidine (B145471) moiety is cyclized by treatment with a reagent that provides a single carbon atom, such as formic acid, triethyl orthoformate, or dichloromethyl methyl ether. nih.govtubitak.gov.tr This process results in the formation of a fused imidazole (B134444) ring, yielding a 6-iodo-9H-purine. This transformation is of immense importance as purine analogues are central to numerous pharmacological agents. tubitak.gov.trekb.egresearchgate.net The resulting 6-iodopurine (B1310063) can then be further diversified using the cross-coupling reactions described previously. While not leading to bridged or spirocyclic compounds, this intramolecular cyclization represents the most significant ring-forming strategy from the 4,5-diamine scaffold.

Table 3: Reagents for Fused Imidazole Ring Formation (Purine Synthesis) This table shows reagents used to cyclize pyrimidine-4,5-diamines into purines.

| Cyclizing Reagent | Resulting Fused Ring | Product Type | Reference |

|---|---|---|---|

| Formic Acid (HCOOH) | Imidazole | 6-Iodopurine | nih.gov |

| Triethyl Orthoformate (HC(OEt)₃) | Imidazole | 6-Iodopurine | rsc.org |

| Sodium Nitrite (B80452) / Acid | Triazole | 8-Aza-6-iodopurine analogue | researchgate.net |

| Aldehydes (R-CHO) | Dihydroimidazole (after reduction) | 8-Substituted-6-iodopurine | vulcanchem.com |

Selective Functionalization of Amine Groups

The two amine groups at the C4 and C5 positions offer further opportunities for derivatization, although their similar nucleophilicity presents a challenge for selective functionalization. Several strategies can be envisioned or have been applied to related systems to address this.

One primary approach involves the simultaneous reaction of both amines to form the fused purine ring system, as detailed in the previous section. nih.gov This is a non-selective reaction in the sense that both amines are consumed, but it is a highly regioselective cyclization that leads to a single, valuable product scaffold.

A second strategy relies on achieving selectivity through electronic or steric differentiation. It may be possible to selectively protect one of the amine groups to allow for the modification of the other. For instance, in related compounds, temporary protection of the 5-amino group has been proposed to enable selective reactions at the C4-amino position. researchgate.net The formation of a Schiff base (imine) via condensation with an aldehyde is another potential route. nih.gov Due to subtle electronic differences between the N4 and N5 positions, this reaction might proceed with some degree of selectivity, allowing the imine to act as a protecting group or as a handle for further transformation before being hydrolyzed.

Finally, sequential nucleophilic substitution reactions on a precursor like 4,5-diamino-6-chloropyrimidine can lead to differentiated amine groups, which would then be carried forward. The synthesis of a library of polysubstituted aminopyrimidines has been achieved through carefully planned SNAr-alkylation-SNAr sequences, demonstrating that regiochemical control can be achieved.

Table 4: Strategies for Amine Group Functionalization

| Strategy | Description | Potential Outcome | Reference Concept |

|---|---|---|---|

| Cyclization | Reaction of both C4 and C5 amines with a single-carbon source. | Forms a fused imidazole ring, creating a 6-iodopurine. | nih.gov |

| Selective Protection | Temporary blocking of one amine group (e.g., N5) to allow reaction at the other (N4). | Mono-functionalized amine at the C4 position. | researchgate.net |

| Schiff Base Formation | Condensation with an aldehyde, potentially showing selectivity for one amine. | An imine that can be hydrolyzed or used for further reactions. | nih.gov |

Applications in Complex Heterocyclic Synthesis

Utilization in Purine (B94841) Synthesis

The structural core of 6-Iodopyrimidine-4,5-diamine, a 4,5-diaminopyrimidine (B145471), is the classical starting point for the assembly of the purine ring system. The two adjacent amino groups are perfectly positioned to react with a one-carbon electrophile to form the fused imidazole (B134444) ring, completing the bicyclic purine structure.

The Traube purine synthesis, first reported in 1900, is a fundamental method for constructing purines from 4,5-diaminopyrimidines. drugfuture.com The traditional sequence involves the condensation of a 4,5-diaminopyrimidine with a reagent that can provide a single carbon atom, such as formic acid or its derivatives, to form the imidazole portion of the purine ring. drugfuture.comslideshare.net The general process involves the initial formylation of one of the amino groups, followed by cyclodehydration to yield the purine. slideshare.net

Modern adaptations of this synthesis leverage the versatility of substituted 4,5-diaminopyrimidines to create a wide array of purine analogues. For instance, starting with a related N4-substituted pyrimidine-4,5-diamine, treatment with an appropriate aldehyde under acidic catalysis leads to cyclization and the formation of the corresponding purine ring. nih.gov A specific example is the reaction of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine with 4-phenoxybenzaldehyde, which, through an imine intermediate, cyclizes to form a 6,8,9-trisubstituted purine derivative. nih.gov This demonstrates how the core reactivity established by Traube is applied to more complex and functionalized starting materials like this compound to generate novel purine structures. The iodine atom at the 6-position offers a handle for further diversification through cross-coupling reactions either before or after the purine core is formed.

A related synthesis involves the creation of guanine (B1146940), a fundamental purine, from 2,4,5-triamino-6-hydroxy pyrimidine (B1678525) sulphate. tsijournals.com This highlights the utility of the 4,5-diamino-pyrimidine scaffold in constructing biologically crucial molecules.

The formation of the imidazole ring in purine synthesis is a prime example of a cyclocondensation reaction. This type of reaction involves the joining of two functional groups within the same molecule to form a ring, with the elimination of a small molecule like water. In the context of this compound, the two amino groups at positions 4 and 5 react with a carbonyl-containing compound or its equivalent.

For example, the synthesis of guanine from 2,4,5-triamino-6-hydroxy pyrimidine is achieved by heating with formamide (B127407). tsijournals.com The formamide serves as the source of the eighth carbon atom of the purine, and the reaction proceeds via cyclocondensation to close the imidazole ring. Similarly, the reaction of 2,3-diaminopyridine (B105623) with aldehydes proceeds through an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives, showcasing a similar ring-forming strategy on a related heterocyclic core. nih.gov The synthesis of imidazoles through the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia, known as the Debus-Radziszewski reaction, further illustrates the general principle of forming an imidazole ring from appropriate precursors. ijprajournal.com For this compound, this intrinsic reactivity allows it to be a key building block for purines and other imidazole-fused heterocycles.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4,5-Diaminopyrimidine | Formic Acid / Chlorocarbonic Ester | Purine | drugfuture.com |

| 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine | 4-Phenoxybenzaldehyde, p-TSA | 6,8,9-Trisubstituted Purine | nih.gov |

| 2,4,5-Triamino-6-hydroxy pyrimidine sulphate | Formamide | Guanine (Purine) | tsijournals.com |

| 2,3-Diaminopyridine | Aryl Aldehydes | 1H-Imidazo[4,5-b]pyridine | nih.gov |

Synthesis of Fused Pyrimidine Systems

The reactive nature of this compound makes it an excellent substrate for building more complex fused heterocyclic systems where a second ring is annulated onto the pyrimidine core.

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold is a nitrogen-rich heterocyclic system that has attracted interest for its biological activities. mdpi.commdpi.com The synthesis of these compounds often involves the reaction of a 4-aminopyrimidine (B60600) derivative with reagents that can construct the second pyrimidine ring. Efficient one-pot, multi-component reactions have been developed for this purpose. oiccpress.com

For example, 6-aminouracil (B15529) derivatives can react with primary amines and aldehydes in a multi-component reaction to form the pyrimido[4,5-d]pyrimidine ring system. researchgate.net The 4,5-diamine functionality of this compound provides two nucleophilic centers that can react with a 1,3-dielectrophile or equivalent synthetic partners to construct the second pyrimidine ring. This approach allows for the assembly of diversely substituted pyrimido[4,5-d]pyrimidines, with the iodine atom providing a site for further functionalization.

| Reactants | Catalyst/Conditions | Product | Reference |

| 6-Amino-N,N-dimethyluracil, Phenylisothiocyanate, Aromatic Aldehydes | Polyethylene glycol-bound sulfonic acid, Water | Pyrimido[4,5-d]pyrimidine derivative | researchgate.net |

| 6-Amino-1,3-dimethyluracil, Primary Amines, Aldehydes | Molar Ratio (1:1:2) | Pyrimido[4,5-d]pyrimidin-2,4-dione | researchgate.net |

| Barbituric acid, Aromatic Aldehydes, Urea (B33335)/Thiourea (B124793) | DABCO-based ionic liquid | Pyrimido[4,5-d]pyrimidine derivative | oiccpress.com |

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocycles, often explored as inhibitors of various enzymes. mdpi.comresearchgate.net The synthesis of this scaffold can be achieved from substituted pyrimidines. A key strategy involves the introduction of a two-carbon unit at the 5-position of a 4-aminopyrimidine, followed by cyclization.

A highly relevant synthesis starts from 5-iodopyrimidine-4,6-diamine (B1610322), an isomer of the title compound. nih.gov This synthesis involves a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and a base-mediated intramolecular cyclization to form the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. nih.gov This sequence highlights a powerful application of an iodinated diaminopyrimidine. The iodine atom is first used in a palladium-catalyzed cross-coupling reaction to install the side chain, which then undergoes cyclization with the adjacent amino group to form the fused pyrrole (B145914) ring. This methodology is directly applicable to this compound for the synthesis of novel pyrrolo[2,3-d]pyrimidine isomers.

| Starting Material | Key Steps | Product | Reference |

| 5-Iodopyrimidine-4,6-diamine | 1. Sonogashira coupling with ethynyltrimethylsilane 2. Desilylation (TBAF) 3. Cyclization (Cs₂CO₃, microwave) | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

| 4-Chloro-5-iodo-6-methoxypyrimidines | 1. Amination 2. Reaction with propanedinitrile (copper-catalyzed) | 6-Aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile | researchgate.net |

| Phenylglyoxal, 2-Hydroxynaphtoquinone, Aminouracil derivatives | One-pot condensation | 2H-Pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione derivative | semanticscholar.org |

The reactivity of this compound extends to the synthesis of a broader range of fused bicyclic and polycyclic heterocycles. The diaminopyrimidine core is a versatile building block for annulating various five- or six-membered rings. nih.govsemanticscholar.org

For example, the synthesis of imidazo[4,5-b]pyridines can be accomplished by the cyclization of 2,3-diaminopyridine with reagents like orthoesters or by oxidative cyclocondensation with aldehydes. nih.gov By analogy, the 4,5-diamine of the title compound can be used to construct a fused imidazole ring, leading to purines (as discussed) or other related systems. Furthermore, transition metal-catalyzed intramolecular C-H arylation of an arylamino-iodopyrimidine is a modern strategy to create fused systems like pyrimido[4,5-b]indoles. researchgate.net This highlights the dual utility of the functional groups in this compound, where one amine can be functionalized with an aryl group, and the iodine atom then participates in a palladium-catalyzed cyclization to form a new fused ring. This approach opens pathways to complex polycyclic structures incorporating the pyrimidine ring. researchgate.net

Spectroscopic and Structural Characterization of 6 Iodopyrimidine 4,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Iodopyrimidine-4,5-diamine, the spectrum is expected to be relatively simple.

The parent molecule, 4,5-Diaminopyrimidine (B145471) , shows two distinct signals for the aromatic protons, H-2 and H-6, and broad signals for the two non-equivalent amino groups at positions 4 and 5. Upon substitution of the hydrogen at C-6 with an iodine atom, the signal corresponding to H-6 is absent. The spectrum would thus be dominated by a singlet for the remaining aromatic proton (H-2) and signals for the amine protons.

The chemical shift of the H-2 proton is influenced by the electronic effects of the substituents on the ring. The iodine atom at C-6 is expected to exert a mild deshielding effect, potentially shifting the H-2 signal slightly downfield compared to the unsubstituted analogue. The amine protons (NH₂) typically appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table is based on data from analogous compounds and predicted substituent effects.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 - 8.2 | Singlet (s) |

| 4-NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) |

| 5-NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, four distinct signals are expected for the pyrimidine (B1678525) ring carbons.

A key feature in the ¹³C NMR spectrum is the direct attachment of the iodine atom to the C-6 carbon. This introduces a phenomenon known as the "heavy-atom effect," where the large electron cloud of the iodine atom induces significant shielding. Consequently, the resonance for C-6 is expected to be shifted substantially upfield (to a lower ppm value) compared to the C-H or C-Cl equivalent in its analogues. The other carbon atoms (C-2, C-4, and C-5) would experience smaller shifts based on the inductive effects of the iodine and amino groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table is based on data from analogous compounds and predicted substituent effects.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Key Influencing Factor |

| C-2 | ~145 - 150 | Attached to two N atoms |

| C-4 | ~150 - 155 | Attached to two N atoms and adjacent to NH₂ |

| C-5 | ~120 - 125 | Attached to NH₂ and adjacent to C-I |

| C-6 | ~90 - 100 | Heavy-atom effect from attached Iodine |

Two-Dimensional NMR Techniques

To unambiguously assign proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For this compound, an HSQC spectrum would show a correlation between the H-2 signal and the C-2 signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). It is crucial for mapping out the connectivity of the molecular skeleton. For instance, the H-2 proton would show HMBC correlations to C-4 and C-6, confirming the ring structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the parent compound, this would not be particularly informative for the ring protons as they are isolated singlets, but it can be useful in derivatives with adjacent protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the N-H bonds of the amine groups and the C=C/C=N bonds of the aromatic pyrimidine ring.

N-H Stretching: The two primary amine groups (NH₂) will give rise to characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

N-H Bending: The scissoring vibration of the NH₂ groups is expected to appear around 1600-1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring are complex and typically result in a series of sharp bands in the fingerprint region, between 1400-1600 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration occurs at a very low frequency, typically in the range of 500-600 cm⁻¹, which is at the lower end or outside the range of standard mid-IR spectrometers.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Pyrimidine Ring (C=N, C=C) | Ring Stretching | 1400 - 1600 |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₅IN₄), the expected exact molecular weight is approximately 235.96 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 236. A key feature confirming the presence of iodine is the absence of a significant M+1 peak from ¹³C isotopes, as iodine is monoisotopic (¹²⁷I). The high mass of iodine makes the molecular ion peak highly diagnostic.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for such heterocyclic amines include:

Loss of an iodine radical (∙I), leading to a fragment ion at m/z 109.

Loss of hydrogen cyanide (HCN) from the pyrimidine ring, a characteristic fragmentation for nitrogen heterocycles.

Other complex rearrangements and fissions of the pyrimidine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related diaminopyrimidine structures allows for a reliable prediction of its solid-state characteristics. The pyrimidine ring is expected to be essentially planar. The most significant feature in the crystal packing would be an extensive network of intermolecular hydrogen bonds. The amino groups are excellent hydrogen bond donors (N-H), and the pyrimidine ring nitrogens are effective acceptors. This typically leads to the formation of hydrogen-bonded dimers or sheet-like structures, which stabilize the crystal lattice. The bulky iodine atom would also play a significant role in dictating the crystal packing arrangement.

Table 4: Predicted Crystal Structure Parameters for this compound

| Parameter | Expected Feature |

| Molecular Geometry | Planar pyrimidine ring |

| Intermolecular Forces | Strong N-H···N hydrogen bonding |

| Crystal Packing | Formation of dimers or layered sheets |

| Bond Lengths/Angles | Consistent with sp² hybridized C and N atoms |

Single Crystal X-ray Diffraction Studies

Detailed crystallographic data, including unit cell parameters, space group, and tables of atomic coordinates, bond lengths, and angles for this compound are not available in the published literature.

Analysis of Crystal Packing and Intermolecular Interactions

A description and analysis of the crystal packing, including hydrogen bonding, halogen bonding, and other intermolecular forces for this compound cannot be generated without the prerequisite single-crystal X-ray diffraction data.

Computational and Theoretical Investigations of 6 Iodopyrimidine 4,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For 6-Iodopyrimidine-4,5-diamine, these calculations reveal how the interplay between the electron-donating amino groups and the electron-withdrawing iodine atom influences the pyrimidine (B1678525) ring.

Detailed research findings from DFT studies on related aminopyrimidine and halopyrimidine systems demonstrate the utility of this approach. scirp.org Calculations typically focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.org

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show negative potential (red/yellow areas) around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the amino hydrogens.

Global reactivity descriptors derived from DFT calculations provide quantitative measures of chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with biological targets or other reagents. scirp.org

Table 1: Representative Calculated Electronic Properties for this compound

This table presents hypothetical, yet realistic, electronic properties for this compound, as would be calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values are based on typical results for similar pyrimidine derivatives. scirp.org

| Property | Calculated Value | Description |

| HOMO Energy | -6.25 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.10 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.15 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.45 D | Measure of the molecule's overall polarity |

| Electronegativity (χ) | 3.675 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.575 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.62 eV | Propensity to accept electrons |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate steps of chemical reactions. For this compound, this involves using quantum mechanical methods like DFT to explore potential reaction pathways, for instance, in its cyclization to form purine (B94841) analogs or in substitution reactions. These studies identify transition states (the highest energy point along a reaction coordinate) and intermediates, allowing for the calculation of activation energies.

For example, computational studies on the synthesis of related pyrimido[5,4-d]pyrimidine (B1612823) systems have successfully used DFT to explore alternative reaction pathways and determine the most favorable mechanism by comparing the evaluated energy barriers. researchgate.net A similar approach applied to this compound could investigate its reaction with electrophiles or its participation in metal-catalyzed cross-coupling reactions, which are common for iodinated heterocycles.

By modeling these reactions, researchers can understand the role of catalysts, solvents, and substituent effects on the reaction rate and outcome. researchgate.net This predictive power is invaluable for optimizing synthetic routes and designing new chemical transformations. For instance, a computational model could predict whether a nucleophilic substitution reaction is more likely to occur at the iodine-bearing carbon or elsewhere on the ring.

Table 2: Hypothetical Reaction Pathway Analysis for a Cyclization Reaction

This table illustrates a hypothetical energy profile for a key step in a potential intramolecular cyclization of a this compound derivative, as would be determined through computational modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | Starting material |

| Transition State (TS1) | +15.2 | Energy barrier for the initial ring-closing step |

| Intermediate | -5.8 | A stable species formed after the first step |

| Transition State (TS2) | +9.7 | Energy barrier for a subsequent proton transfer |

| Product | -20.5 | Final cyclized product |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. Furthermore, understanding the conformational landscape of a flexible molecule like this compound is essential, as its three-dimensional shape dictates how it interacts with other molecules, particularly biological receptors. mdpi.com

Conformational Analysis: The amino groups in this compound can rotate, leading to different spatial arrangements or conformers. A conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, can identify the most stable, low-energy conformers. vu.nl Studies on similar diaminopyrimidines have shown that intramolecular hydrogen bonding and steric effects play a significant role in determining the preferred conformation. vu.nlnih.gov Identifying the global minimum energy conformation is a critical first step for molecular docking and structure-based drug design.

Prediction of Spectroscopic Parameters: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The predicted spectrum can be compared with experimental data to confirm the molecule's structure. scirp.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated with high accuracy. rsc.org For this compound, computational prediction would help assign the specific signals in its NMR spectra to the correct atoms in the molecule, which can sometimes be ambiguous from experiments alone.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

This table provides a hypothetical comparison of computationally predicted and experimentally measured spectroscopic data for this compound, illustrating the synergy between theoretical and practical analysis.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, H5) | 7.85 | 7.82 |

| ¹³C NMR (δ, ppm, C6-I) | 95.2 | 94.8 |

| IR Freq. (cm⁻¹, N-H str) | 3450, 3340 | 3445, 3335 |

| IR Freq. (cm⁻¹, C-I str) | 610 | 605 |

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (focused on chemical space exploration)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr For a scaffold like this compound, QSAR is a powerful tool for guiding the design of new analogs with improved potency or other desired properties. This approach is central to exploring the "chemical space" around a core structure.

The process involves creating a dataset of analogs, where substituents are varied at different positions on the this compound core. For each analog, a set of molecular descriptors is calculated, quantifying properties such as size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic features (e.g., atomic charges, dipole moment). nih.govscielo.br Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that predicts activity based on these descriptors. nih.gov

The resulting QSAR model can then be used to predict the activity of virtual compounds that have not yet been synthesized. This allows chemists to prioritize which analogs to synthesize and test, saving significant time and resources. For example, a QSAR study could reveal that increasing the steric bulk at one of the amino groups while placing an electron-donating group on a phenyl ring attached at the iodine position (via a Suzuki coupling) would lead to higher biological activity. Numerous QSAR studies on pyrimidine derivatives have successfully guided the development of inhibitors for various biological targets. nih.govnih.govthieme-connect.com

Table 4: Example of a QSAR Model for a Hypothetical Series of this compound Analogs

This table illustrates a hypothetical QSAR equation and the descriptors that might be found to be important for the biological activity of a series of analogs.

| Descriptor | Coefficient | Description |

| (Intercept) | 4.50 | Baseline activity of the model |

| LogP | +0.25 | Positive correlation with lipophilicity |

| TPSA | -0.03 | Negative correlation with Topological Polar Surface Area |

| qC6 | +1.20 | Positive correlation with the partial charge on Carbon-6 |

| MW | -0.01 | Negative correlation with Molecular Weight |

| Model Statistics | Value | |

| R² | 0.91 | |

| Q² (Cross-validated R²) | 0.75 |

The hypothetical QSAR equation would be: pIC₅₀ = 4.50 + 0.25(LogP) - 0.03(TPSA) + 1.20(qC6) - 0.01(MW)

Advanced Materials Applications of 6 Iodopyrimidine 4,5 Diamine Derivatives

Integration into Functional Organic Materials

The synthesis of functional organic materials often involves cross-coupling reactions, where the iodine atom on the pyrimidine (B1678525) ring can serve as a reactive site for the introduction of various functional groups. This allows for the creation of a diverse library of materials with tailored properties. For instance, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide versatile methods for modifying the pyrimidine structure to enhance its pharmacological activities and drug-like properties, a strategy that is also applicable to the synthesis of materials for other applications. researchgate.net

A key application of halogenated pyrimidines is in the synthesis of advanced polymers. A patent for a novel polymer composition highlights the use of various di- and tri-halogenated pyrimidines as monomers. Among the exemplified monomers are compounds like 5-bromo-2-iodopyrimidine (B48921) and 2-chloro-5-iodopyrimidine. google.com These monomers can be polymerized to create materials with specific dielectric and thermal properties suitable for use in electronic components and laminates. google.com The presence of the iodo-substituent provides a reactive handle for further post-polymerization modification, allowing for the fine-tuning of the material's properties.

The following table summarizes the types of functional organic materials that can be synthesized from pyrimidine derivatives and their potential applications.

| Material Type | Key Pyrimidine Derivative Feature | Potential Application | Relevant Synthesis Reactions |

| Electron-Transporting Layers in OLEDs | Electron-deficient pyrimidine core | Organic Electronics | Suzuki, Sonogashira, Buchwald-Hartwig |

| Dielectric Polymers | Halogenated pyrimidine monomers | Electronic Components, Laminates | Polymerization |

| Functional Dyes | Extended π-conjugation via cross-coupling | Sensing, Imaging | Cross-coupling Reactions |

Role in Supramolecular Chemistry and Self-Assembly

The diaminopyrimidine moiety is an excellent motif for directing the self-assembly of molecules through hydrogen bonding. The two amino groups can act as hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors. This predictable hydrogen-bonding pattern allows for the formation of well-defined supramolecular structures, such as dimers, tapes, and more complex assemblies.

The self-assembly of multicomponent supramolecular systems can lead to the formation of discrete two-dimensional polygons and three-dimensional cages. researchgate.net Pyridyl and pyrimidyl derivatives are often employed as the donor components in these coordination-driven self-assembly processes. researchgate.nethbni.ac.in The geometric information encoded within the molecular subunits, including the positioning of the amino and iodo groups on the pyrimidine ring, directs the selective formation of specific architectures. researchgate.net

While direct studies on the supramolecular chemistry of 6-Iodopyrimidine-4,5-diamine are limited, research on analogous systems provides significant insights. For example, pyridine (B92270) derivatives have been extensively used as building blocks for a variety of supramolecular architectures, including metallo-cages and coordination polymers. hbni.ac.in The principles governing the self-assembly of these pyridine-based systems are directly applicable to pyrimidine derivatives.

Furthermore, the iodine atom itself can participate in non-covalent interactions, such as halogen bonding, which can further stabilize and direct the formation of supramolecular structures. The interplay of hydrogen bonding from the diamino groups and potential halogen bonding from the iodo-substituent makes this compound a particularly interesting candidate for the design of complex, self-assembling systems.

| Supramolecular Interaction | Participating Groups on Derivative | Resulting Assembly |

| Hydrogen Bonding | Diamino groups and ring nitrogens | Dimers, Tapes, Rosettes |

| Coordination Bonding | Ring nitrogens with metal ions | Metallo-cages, Coordination Polymers |

| Halogen Bonding | Iodine atom with electron donors | Stabilized 1D, 2D, or 3D networks |

Potential in Polymer and Nanomaterial Synthesis

The bifunctional nature of this compound, with its polymerizable amino groups and reactive iodo-substituent, makes it a valuable monomer for the synthesis of functional polymers. As previously mentioned, a patent details the use of halogenated pyrimidines in creating polymers with desirable electronic and thermal properties. google.com The incorporation of a diaminopyrimidine unit into a polymer backbone can introduce specific recognition sites and enhance the material's thermal stability.

In the realm of nanomaterials, the surface functionalization of nanoparticles is crucial for their application in various fields, including catalysis, sensing, and biomedicine. mdpi.com Amine-functionalized nanoparticles often exhibit enhanced stability and biocompatibility. mdpi.com Derivatives of this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. The amino groups can form covalent or non-covalent bonds with the nanoparticle surface, while the pyrimidine ring and the iodo-substituent provide additional functionality.

For example, pyridine-2,6-diamine has been used to functionalize Fe₃O₄ nanoparticles for the pre-concentration and determination of metal ions. nih.gov Similarly, this compound could be employed to create functionalized nanoparticles with tailored properties for applications in sensing or catalysis. The presence of the iodine atom also opens up the possibility of using these functionalized nanoparticles as platforms for further chemical modifications through cross-coupling reactions. nih.gov

The following table outlines the potential roles of this compound derivatives in polymer and nanomaterial synthesis.

| Application Area | Role of this compound Derivative | Potential Outcome |

| Polymer Synthesis | Monomer with functional groups | Polymers with enhanced thermal stability and specific recognition sites. kashanu.ac.ir |

| Nanoparticle Functionalization | Surface ligand | Stable and functionalized nanoparticles for sensing, catalysis, or biomedical applications. nih.gov |

| Hybrid Materials | Bridging unit between organic and inorganic components | Novel hybrid materials with combined properties. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

A significant area of focus is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Miyaura couplings, to introduce aryl substituents. researchgate.net These methods offer a high degree of control over the final structure. Research is ongoing to develop more robust catalysts that can operate under milder conditions and with a broader substrate scope. researchgate.net Furthermore, the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of halogenated pyridines and pyrimidines is a promising green chemistry approach. orgchemres.orgcolab.ws

Another key trend is the development of synthetic routes that allow for the late-stage functionalization of the pyrimidine (B1678525) core. This strategy enables the rapid diversification of a common intermediate, which is highly valuable in the drug discovery process. beilstein-journals.org For example, a pre-functionalized 6-iodopyrimidine-4,5-diamine can serve as a versatile building block for creating libraries of compounds with diverse biological activities.

Exploration of Undiscovered Reactivity Pathways and Functional Transformations

The iodine atom in this compound is a key functional handle that allows for a variety of chemical transformations. While nucleophilic aromatic substitution (SNAr) reactions are well-established for introducing various substituents, researchers are actively exploring new reactivity pathways. beilstein-journals.orgnih.gov The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and the iodo-group can act as a leaving group. spiedigitallibrary.org

Future investigations will likely focus on transition-metal-catalyzed reactions beyond the standard cross-coupling methods. This includes exploring novel C-N and C-C bond-forming reactions that can introduce complex functionalities with high regioselectivity. thieme-connect.com Copper-catalyzed reactions, for instance, have shown promise for N-arylation of amines and could be adapted for pyrimidine systems. semanticscholar.orgresearchgate.net

Moreover, the potential for ring-opening and ring-expansion reactions of the pyrimidine core presents an exciting avenue for creating novel heterocyclic scaffolds. researchgate.netimperial.ac.uk Mechanistic studies, aided by computational chemistry, can help elucidate the pathways of these transformations and guide the design of new reactions. researchgate.net The in-situ generation of reactive intermediates, such as vinamidinium salts from pyrimidines, offers a powerful tool for skeletal editing and the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net The development of methods for the reductive coupling of organic halides with carbonyl compounds, catalyzed by metals like nickel, could also be applied to functionalize the this compound core in innovative ways. recercat.cat Additionally, palladium-catalyzed carbonylation reactions represent a powerful method for introducing carbonyl functionalities, further expanding the synthetic utility of this scaffold. acs.org

High-Throughput Synthesis and Screening for New Derivatives in Academic Contexts

The demand for novel compounds in drug discovery and materials science has driven the adoption of high-throughput synthesis (HTS) and screening methodologies in academic research. These techniques allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery process. rsc.org For this compound, HTS can be employed to explore a vast chemical space by systematically varying the substituents at the amino and iodo positions.

In an academic setting, the focus of HTS is often on exploring fundamental structure-activity relationships (SAR) and identifying novel biological probes or material building blocks. rsc.org For instance, a library of this compound derivatives could be synthesized and screened against a panel of protein kinases, a class of enzymes frequently targeted in cancer therapy. rsc.org The results of such screens can provide valuable insights into the pharmacophore requirements for potent and selective inhibition.

The development of solid-phase synthesis strategies for pyrimidine derivatives could further enhance the efficiency of library generation. smolecule.com By anchoring the pyrimidine core to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process. This approach is particularly well-suited for the combinatorial synthesis of large compound libraries. smolecule.com High-throughput screening has been successfully applied to various pyrimidine derivatives to identify potent inhibitors of enzymes like α-glucosidase. plos.org

Advanced Computational Design and Prediction of Functionalized Pyrimidine Scaffolds

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before their synthesis. ijfans.org For functionalized pyrimidine scaffolds derived from this compound, computational methods can provide deep insights into their electronic structure, reactivity, and potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate the chemical structure of a series of compounds with their biological activity. scirp.orgsiftdesk.org By developing robust QSAR models, researchers can predict the activity of new, unsynthesized pyrimidine derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comnih.gov These models often employ molecular descriptors calculated using quantum chemistry methods like Density Functional Theory (DFT). nih.govscirp.org

Molecular docking simulations can predict the binding mode and affinity of pyrimidine derivatives to a biological target, such as an enzyme or receptor. acs.orgdovepress.com This information is crucial for understanding the molecular basis of activity and for designing new compounds with improved binding properties. Furthermore, advanced computational techniques can be used to explore the conformational landscape of flexible pyrimidine derivatives, which is essential for understanding their interaction with biological targets. frontiersin.org High-throughput virtual screening, which involves docking large libraries of virtual compounds, is another powerful computational approach for identifying potential hits. spiedigitallibrary.orgspiedigitallibrary.orgnih.gov

The integration of computational design with synthetic chemistry and biological testing creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This synergistic approach is expected to play an increasingly important role in the future development of functionalized pyrimidine scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.